Cas no 90769-34-9 (5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine)

5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amine group at the 2-position and a 2-cyclopentylethyl moiety at the 5-position. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The cyclopentyl group enhances lipophilicity, potentially improving membrane permeability in bioactive molecules. The thiadiazole scaffold is known for its versatility in medicinal chemistry, often contributing to antimicrobial, antifungal, or antitumor activity. Its well-defined synthetic pathway allows for consistent purity and scalability, supporting its use in drug discovery and development. The compound’s stability under standard conditions further facilitates handling and storage in laboratory settings.
5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine structure
90769-34-9 structure
Product Name:5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine
CAS No:90769-34-9
MF:C9H15N3S
MW:197.300500154495
CID:2620622
PubChem ID:3613393
Update Time:2025-05-19

5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL18010477
    • MFCD02664068
    • 90769-34-9
    • SY318016
    • BBL020946
    • STK893652
    • 5-(2-cyclopentylethyl)-1,3,4-thiadiazol-2-amine
    • AKOS001476773
    • 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine
    • Inchi: 1S/C9H15N3S/c10-9-12-11-8(13-9)6-5-7-3-1-2-4-7/h7H,1-6H2,(H2,10,12)
    • InChI Key: XPYDQSGIOLGMDQ-UHFFFAOYSA-N
    • SMILES: S1C(N)=NN=C1CCC1CCCC1

Computed Properties

  • Exact Mass: 197.09866866Da
  • Monoisotopic Mass: 197.09866866Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 80Ų

5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine Pricemore >>

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Additional information on 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine

5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine (CAS No. 90769-34-9): A Comprehensive Overview

The compound 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine (CAS No. 90769-34-9) is a specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and material science. This thiadiazole derivative is characterized by its unique structural features, including a cyclopentylethyl side chain and an amine functional group, which contribute to its diverse range of applications. Researchers and industry professionals are increasingly interested in this compound due to its potential in drug development, agrochemical formulations, and advanced material synthesis.

One of the key reasons behind the growing interest in 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine is its role as a bioactive scaffold. The thiadiazole ring system is known for its pharmacological properties, and modifications such as the addition of a cyclopentylethyl group can enhance its biological activity. Recent studies have explored its potential as an antimicrobial agent, with promising results against resistant bacterial strains. This aligns with the current global focus on combating antibiotic resistance, a topic frequently searched in scientific and medical communities.

In addition to its biological applications, 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine is also being investigated for its use in material science. The compound's ability to form stable complexes with metals makes it a candidate for developing advanced polymers and coordination compounds. These materials have potential applications in electronics, catalysis, and nanotechnology—areas that are currently trending in academic and industrial research. Searches for thiadiazole-based materials and functionalized amines have seen a steady increase, reflecting the compound's relevance in cutting-edge technologies.

The synthesis of 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine typically involves multi-step organic reactions, including cyclization and functional group transformations. Researchers often employ green chemistry principles to optimize the synthesis process, reducing waste and improving yields. This approach resonates with the growing emphasis on sustainable chemistry, a topic that frequently appears in scientific literature and online searches. The compound's compatibility with eco-friendly synthesis methods further enhances its appeal to environmentally conscious industries.

From a commercial perspective, the demand for 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine is on the rise, driven by its versatile applications. Suppliers and manufacturers are increasingly listing this compound in their catalogs, catering to the needs of pharmaceutical companies, research institutions, and material science laboratories. Online searches for CAS 90769-34-9 suppliers and high-purity thiadiazole derivatives have shown a noticeable uptick, indicating robust market interest. Quality control and analytical methods, such as HPLC and NMR spectroscopy, are critical for ensuring the compound's purity and consistency, topics often queried by procurement specialists.

Looking ahead, the future of 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine appears promising, with ongoing research uncovering new potential uses. Its role in drug discovery is particularly exciting, as scientists explore its efficacy in treating various diseases. Additionally, its applications in smart materials and nanotechnology are expected to expand, aligning with global trends toward innovation and sustainability. For researchers and industry professionals, staying updated on the latest developments related to this compound is essential, as it continues to make waves in multiple scientific disciplines.

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